1h-Indazole,4-bromo-6-methyl-1-phenyl-
Description
Historical Development and Fundamental Significance of the Indazole Heterocycle
The synthesis of the indazole ring system was first reported in the late 19th century. Initially, the exploration of indazole and its derivatives was of academic interest, focusing on its synthesis and basic reactivity. However, over the past few decades, the fundamental significance of the indazole heterocycle has grown exponentially, particularly in medicinal chemistry. nih.gov Indazole derivatives are rarely found in nature, but their synthetic analogues have been shown to possess a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. bldpharm.com This has established the indazole nucleus as a crucial pharmacophore in drug discovery. nih.govnih.gov A number of successful drugs, such as the anti-inflammatory agent Benzydamine and the anti-emetic Granisetron, feature the indazole core, underscoring its therapeutic importance. nih.govresearchgate.net
Structural Characteristics and Tautomerism in 1H-Indazoles
The indazole molecule, with the chemical formula C₇H₆N₂, can exist in different tautomeric forms due to the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. rsc.org The two most common forms are 1H-indazole and 2H-indazole. google.com Theoretical and experimental studies have shown that the 1H-tautomer is generally the more thermodynamically stable and predominant form. This stability is a key factor in the synthetic strategies and biological interactions of indazole derivatives. The structure of 1H-indazole features a planar bicyclic system with ten π-electrons, conferring aromatic character. The presence of both a pyridine-like and a pyrrole-like nitrogen atom allows for a range of intermolecular interactions, including hydrogen bonding, which is crucial for its biological activity.
The specific compound, 4-bromo-6-methyl-1-phenyl-1H-indazole, is a derivative of this stable 1H-indazole core. In this molecule, the hydrogen at the 1-position is replaced by a phenyl group. Additionally, a bromine atom is substituted at the 4-position and a methyl group at the 6-position of the bicyclic ring. These substitutions significantly influence the molecule's steric and electronic properties, which in turn can modulate its reactivity and biological activity.
| Property | Value |
| Chemical Formula | C₁₄H₁₁BrN₂ |
| Molecular Weight | 287.16 g/mol |
| Core Structure | 1H-Indazole |
| Substituents | 4-bromo, 6-methyl, 1-phenyl |
Academic Research Rationale for Substituted Indazole Derivatives
The academic and industrial interest in indazole chemistry is largely driven by the potential to create novel molecules with tailored properties through substitution on the core ring system. The synthesis of diversely substituted indazoles is a vibrant area of research. google.com
Substituted indazoles, such as 4-bromo-6-methyl-1-phenyl-1H-indazole, are valuable building blocks in contemporary organic synthesis. The indazole ring can be functionalized at various positions, allowing for the construction of complex molecular architectures. The bromine atom in the 4-position, for instance, serves as a versatile handle for cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of a wide range of more complex molecules from the indazole scaffold. The development of new synthetic methodologies for the regioselective functionalization of indazoles remains an active area of research, aiming to provide efficient access to novel compounds with potential applications in medicine and materials science.
While the primary focus of indazole research has been in medicinal chemistry, there is a growing interest in the application of indazole derivatives in advanced materials science. The aromatic and electron-rich nature of the indazole ring system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the indazole core through substitution is particularly attractive for designing materials with specific optical and electronic characteristics. For example, derivatives with ketoaryl groups at the 3-position have been shown to exhibit phosphorescence, a property that is highly desirable for OLED applications. The introduction of substituents like the phenyl and bromo groups in 4-bromo-6-methyl-1-phenyl-1H-indazole can influence the molecule's photophysical properties, suggesting potential for its investigation in the context of luminescent materials.
Structure
3D Structure
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
4-bromo-6-methyl-1-phenylindazole |
InChI |
InChI=1S/C14H11BrN2/c1-10-7-13(15)12-9-16-17(14(12)8-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
XMNHQEADRFVFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2C3=CC=CC=C3)C(=C1)Br |
Origin of Product |
United States |
Comprehensive Spectroscopic and Structural Elucidation
Mass Spectrometry (MS) Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS)
No experimental data from Electrospray Ionization Mass Spectrometry (ESI-MS) for 1h-Indazole, 4-bromo-6-methyl-1-phenyl- could be located. This technique would typically be employed to determine the compound's molecular weight and provide insights into its fragmentation patterns, which is crucial for confirming its identity and purity. The anticipated result would be the observation of a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific Infrared (IR) spectroscopy data for 1h-Indazole, 4-bromo-6-methyl-1-phenyl- is not available in the reviewed literature. IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the indazole ring system, and the C-Br stretching frequency. Without experimental data, a detailed analysis of its functional groups cannot be provided.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for 1h-Indazole, 4-bromo-6-methyl-1-phenyl-. This powerful analytical method provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. Such data is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state. In the absence of a crystal structure, a definitive elucidation of its solid-state architecture remains undetermined.
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT calculations serve as a fundamental method for predicting the electronic structure and reactivity of molecules. For substituted indazoles, these studies are crucial for understanding reaction outcomes and molecular properties.
Elucidation of Reaction Mechanisms and Transition States
While no specific reaction mechanisms involving 1H-Indazole, 4-bromo-6-methyl-1-phenyl- have been elucidated through DFT, studies on similar indazole systems highlight the utility of this approach. DFT is frequently used to map the potential energy surface of a reaction, identifying the lowest energy pathways.
Energetic profiles, calculated using DFT, map the energy of a chemical system as it progresses along a reaction coordinate. The highest point on this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation barrier. For a hypothetical reaction involving 1H-Indazole, 4-bromo-6-methyl-1-phenyl-, DFT could predict the feasibility of different reaction pathways by comparing their activation barriers. Lower activation barriers indicate kinetically more favorable reactions.
DFT calculations are instrumental in identifying and characterizing the geometry and stability of reaction intermediates. For indazole derivatives, reactions such as N-alkylation or cross-coupling can proceed through various intermediates. researchgate.netresearchgate.net Theoretical studies on related compounds have shown that the stability of these intermediates can dictate the final product distribution. researchgate.net A computational analysis of 1H-Indazole, 4-bromo-6-methyl-1-phenyl- would be necessary to predict the specific intermediates and preferred reaction pathways for its transformations.
Prediction and Rationalization of Regioselectivity and Stereoselectivity
The prediction of regioselectivity, particularly in the functionalization of the indazole core, is a significant application of DFT. For instance, in the alkylation of N-unsubstituted indazoles, a mixture of N1 and N2 isomers is often possible. DFT calculations can predict the preferred site of reaction by comparing the energies of the transition states leading to the different regioisomers. Factors such as the nature of the substituents and the reaction conditions can be modeled to rationalize observed selectivities in similar systems. researchgate.net
Electronic Structure Analysis
The electronic properties of a molecule, which are readily calculated using DFT, govern its reactivity and spectroscopic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For 1H-Indazole, 4-bromo-6-methyl-1-phenyl-, the HOMO-LUMO gap would be influenced by the electronic effects of the bromo, methyl, and phenyl substituents. While specific values are not available, a hypothetical analysis can be presented in the table below, illustrating the type of data that would be generated from a DFT calculation.
| Calculated Parameter | Hypothetical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 | Chemical reactivity and stability |
Charge Distribution and Reactivity Descriptors
The electronic characteristics of 4-bromo-6-methyl-1-phenyl-1H-indazole, particularly its charge distribution and reactivity, can be thoroughly investigated using computational methods like Density Functional Theory (DFT). nih.gov Analysis of the molecular electrostatic potential (MEP) surface provides a visual representation of charge distribution, identifying electrophilic and nucleophilic regions crucial for predicting chemical reactivity. nih.govmdpi.com
Key insights into reactivity are derived from global and local reactivity descriptors. mdpi.com Methods such as Natural Bond Orbital (NBO) and Mulliken population analysis are employed to calculate the partial charges on each atom. beilstein-journals.org For indazole systems, the partial charges on the N1 and N2 atoms are of particular interest as they are conventional sites for nucleophilic attack. beilstein-journals.org While the N1 position in the title compound is substituted, the N2 atom remains a potential site for interactions.
Reactivity descriptors, often derived from Frontier Molecular Orbital (FMO) theory, quantify the molecule's behavior. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate properties like the HOMO-LUMO energy gap, which is an indicator of molecular stability and reactivity. nih.govrsc.org Other descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), which categorize the compound's tendency to act as an electrophile or nucleophile. mdpi.com Furthermore, the Fukui function is a widely used local reactivity descriptor that indicates the most probable sites for nucleophilic, electrophilic, or radical attack within the molecule. nih.govresearchgate.net
| Descriptor | Typical Calculation Method | Information Provided |
|---|---|---|
| Partial Atomic Charges | NBO, Mulliken Population Analysis | Distribution of electron density across the molecule. |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.com |
| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311+) | Indicates chemical reactivity and stability; a larger gap suggests higher stability. nih.gov |
| Global Electrophilicity Index (ω) | Calculated from HOMO/LUMO energies | Quantifies the ability of the molecule to accept electrons. mdpi.com |
| Fukui Function | Finite difference approximation from electron densities | Identifies the most reactive sites for specific types of chemical attack. nih.govresearchgate.net |
Spectroscopic Property Prediction and Validation
Theoretical calculations are instrumental in predicting the spectroscopic properties of 4-bromo-6-methyl-1-phenyl-1H-indazole, which can then be validated against experimental data to confirm its structure. DFT is a powerful tool for predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. rsc.orgresearchgate.net
For NMR spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method, typically employed with a functional like B3LYP and a basis set such as 6-311++G(d,p), is used to calculate the absolute shieldings of nuclei like ¹H and ¹³C. nih.govacs.org These theoretical chemical shifts provide a sound basis for interpreting experimental NMR data, helping to assign specific signals to the correct atoms within the molecule and confirm the substitution pattern. nih.gov
Similarly, theoretical vibrational frequencies can be computed to predict the molecule's IR and Raman spectra. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. researchgate.net The comparison between the predicted and experimental spectra serves as a robust validation of the molecule's synthesized structure. nih.gov UV-Visible spectral properties can also be analyzed through FMO analysis to understand the electronic transitions within the molecule. nih.gov
| Spectroscopic Technique | Computational Method | Predicted Properties | Purpose of Validation |
|---|---|---|---|
| NMR (¹H, ¹³C) | DFT (GIAO method) | Chemical shifts, coupling constants. nih.gov | Structural elucidation and assignment of atomic positions. |
| Infrared (IR) & Raman | DFT (Frequency calculations) | Vibrational modes and frequencies. researchgate.net | Confirmation of functional groups and overall molecular structure. |
| UV-Visible | Time-Dependent DFT (TD-DFT) | Electronic transitions (λmax), oscillator strengths. | Analysis of electronic properties and chromophores. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational landscape of molecules like 4-bromo-6-methyl-1-phenyl-1H-indazole over time. nih.gov The presence of the N-phenyl group introduces a degree of rotational freedom around the N1-C(phenyl) single bond, leading to various possible spatial arrangements, or conformers.
MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. mdpi.com These simulations track the atomic movements by solving Newton's equations of motion, providing insights into how the molecule flexes and rotates under specific conditions (e.g., in a solvent). nih.govresearchgate.net Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecular structure over the simulation time. nih.gov
The analysis can reveal the preferred orientation of the phenyl ring relative to the indazole plane. The dihedral angle between these two rings is a critical conformational parameter. Studies on similar N-phenyl substituted heterocyclic systems have shown that different torsional conformations can exist, which may be stabilized by various weak intramolecular interactions. mdpi.com Understanding the accessible conformations is crucial, as the three-dimensional shape of a molecule significantly influences its biological activity and intermolecular interactions.
Theoretical Studies on Acidity and Basicity of Indazole Derivatives
The indazole ring system is amphoteric, meaning it can act as both a weak acid and a weak base. wikipedia.org The basicity arises from the lone pair of electrons on the N2 atom, which can accept a proton. The acidity in unsubstituted indazoles is due to the proton on N1. For 4-bromo-6-methyl-1-phenyl-1H-indazole, the N1 position is blocked by the phenyl group, so it can only function as a base.
Theoretical calculations can predict the proton affinity of the N2 atom and the pKa of the corresponding conjugate acid (the indazolium cation). The Hammett equation can be used in linear free energy relationship (LFER) plots to correlate the electronic effects of substituents with the pKa values of indazolium cations. chemrxiv.org
The substituents on the benzene (B151609) ring of the indazole core significantly influence its basicity:
4-bromo group: As an electron-withdrawing group, the bromine atom decreases the electron density on the indazole ring system, including the N2 atom. This makes the lone pair on N2 less available for protonation, thus decreasing the basicity of the molecule compared to an unsubstituted 1-phenyl-indazole.
6-methyl group: As an electron-donating group, the methyl group increases the electron density on the ring. This effect enhances the basicity of the N2 atom, making it more readily protonated.
Intermolecular Interaction Analysis (e.g., hydrogen bonding, π-stacking)
The supramolecular architecture and solid-state packing of 4-bromo-6-methyl-1-phenyl-1H-indazole are governed by various noncovalent intermolecular interactions. nih.gov While the substitution at the N1 position precludes the formation of the strong N-H···N hydrogen bonds that are often seen in unsubstituted indazole dimers, other significant interactions are possible.
Hydrogen Bonding: The N2 atom of the indazole ring can act as a hydrogen bond acceptor, potentially forming weak C-H···N interactions with neighboring molecules in the crystal lattice. researchgate.net
π-π Stacking: The planar, aromatic indazole core and the N-phenyl substituent provide extensive π-systems capable of engaging in π-π stacking interactions. nih.gov These interactions are crucial in directing the crystal packing and can occur between the indazole ring of one molecule and the phenyl ring of another, or between two indazole systems. nih.govresearchgate.net These interactions can adopt various geometries, including parallel-displaced or T-shaped arrangements, to stabilize the crystal structure. nih.gov
Reactivity and Chemical Transformations of 1h Indazole, 4 Bromo 6 Methyl 1 Phenyl Derivatives
Functionalization at the Indazole Ring System
The indazole ring is an electron-rich heteroaromatic system, making it susceptible to various functionalization reactions. The specific substitution pattern of 4-bromo-6-methyl-1-phenyl-1H-indazole influences the sites of further reactions.
Direct C–H functionalization is a powerful and atom-economical method for introducing new substituents onto aromatic and heteroaromatic rings. For indazole derivatives, the focus has predominantly been on the C3 position due to its inherent reactivity.
The C3 position of the 1H-indazole ring is analogous to the C2 position of indole (B1671886) and is the most nucleophilic carbon, making it a prime site for electrophilic attack and metal-catalyzed C-H functionalization. acs.org For N1-phenyl substituted indazoles, direct C-H arylation at the C3 position is a well-established transformation. nih.gov Palladium-catalyzed reactions are commonly employed for this purpose. nih.govnih.gov
For instance, the direct arylation of 1-substituted-1H-indazoles with aryl halides can be achieved using palladium catalysts. While specific examples for 4-bromo-6-methyl-1-phenyl-1H-indazole are not prevalent in the literature, analogous reactions on similar scaffolds suggest that C3-arylation would be a feasible transformation. The general conditions for such reactions often involve a palladium source like Pd(OAc)₂, a ligand, a base, and an aryl halide.
Table 1: Representative Conditions for Palladium-Catalyzed C3-Arylation of 1-Substituted-1H-Indazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 120 |
This table presents generalized conditions from studies on various 1-substituted indazoles and serves as a predictive model for the reactivity of 4-bromo-6-methyl-1-phenyl-1H-indazole.
Alkenylation at the C3 position is another important C-H functionalization strategy. These reactions, also typically catalyzed by palladium, allow for the introduction of vinyl groups, which are valuable synthetic intermediates.
Functionalization of the benzene (B151609) portion of the indazole ring (C4, C5, C6, and C7) via C-H activation is more challenging due to the lower reactivity of these positions compared to C3. nih.gov Site-selectivity is often controlled by the use of a directing group. nih.gov For 1H-indazoles, functionalization at the C7 position has been achieved through the installation of a directing group at the N1 position. nih.gov Given that the subject compound already possesses a phenyl group at N1, this could potentially influence the reactivity of the ortho C-H bonds on the phenyl ring itself, rather than the indazole core.
Direct C-H functionalization at the C5 or C6 positions of the indazole ring is less common and generally requires specific substitution patterns or directing groups to achieve regioselectivity. The existing methyl group at C6 in 4-bromo-6-methyl-1-phenyl-1H-indazole would likely sterically hinder direct functionalization at the adjacent C5 and C7 positions.
Halogenation is a fundamental transformation in organic synthesis, providing precursors for cross-coupling reactions. chim.it The indazole ring can be halogenated at various positions, with the regioselectivity depending on the reaction conditions and the existing substituents.
For many 1H-indazoles, direct halogenation often occurs at the C3 position. For instance, treatment of 1H-indazoles with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can lead to the corresponding 3-bromo or 3-iodoindazoles. nih.govrsc.org An ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has also been reported as an efficient method. nih.gov
In the case of 4-bromo-6-methyl-1-phenyl-1H-indazole, the C3 position would be the most likely site for further electrophilic halogenation.
Table 2: Reagents for Regioselective Halogenation of Indazoles
| Halogenation | Reagent | Position |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C3 |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C3 | |
| Bromine (Br₂) | C3 | |
| Iodination | N-Iodosuccinimide (NIS) | C3 |
This table summarizes common halogenating agents and the typical position of functionalization on the indazole ring, which can be extrapolated to the reactivity of 4-bromo-6-methyl-1-phenyl-1H-indazole.
It is also possible to introduce halogens at other positions of the indazole ring, although this often requires more specific synthetic routes rather than direct halogenation of the pre-formed indazole. For instance, regioselective bromination at the C7 position has been achieved on 4-substituted 1H-indazoles. nih.govrsc.org
C–H Functionalization Strategies
Cross-Coupling Reactions at Bromo-Substituted Indazoles
The bromine atom at the C4 position of 1H-Indazole, 4-bromo-6-methyl-1-phenyl- is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. acs.orgnih.govresearchgate.net This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. yonedalabs.com
Bromo-substituted indazoles are excellent substrates for Suzuki-Miyaura cross-coupling. nih.gov The reaction can be performed at various positions of the indazole ring where a bromine atom is present. researchgate.net For 4-bromo-6-methyl-1-phenyl-1H-indazole, the C4-bromo substituent can be readily coupled with a wide range of aryl and heteroaryl boronic acids to generate 4-aryl-6-methyl-1-phenyl-1H-indazole derivatives.
The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, a base, and a suitable solvent. A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. nih.govresearchgate.net The choice of base and solvent can also influence the reaction efficiency.
Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Bromoindazoles
| Palladium Catalyst | Base | Solvent |
|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O researchgate.net |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane nih.gov |
This table provides examples of catalytic systems successfully used for the Suzuki-Miyaura coupling of various bromoindazoles, which are applicable to the 4-bromo position of the target compound.
The electronic nature of the boronic acid and any steric hindrance around the coupling sites can affect the reaction outcome. However, the Suzuki-Miyaura reaction is known for its broad functional group tolerance, making it a highly versatile tool for the derivatization of 1H-Indazole, 4-bromo-6-methyl-1-phenyl-.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org For 1H-Indazole, 4-bromo-6-methyl-1-phenyl-, the bromine atom at the C-4 position serves as the halide component, making it a suitable substrate for Heck coupling. While specific studies on this exact molecule are not prevalent, the reactivity of bromoindazoles in Heck reactions is well-documented, allowing for a reliable prediction of its behavior.
Research on 3-bromoindazoles has demonstrated that these compounds can undergo Heck coupling with various olefins, though they are noted for their potential to undergo a competing debromination process. beilstein-journals.org To mitigate this side reaction and improve yields, specific reaction conditions have been developed. For instance, mechanochemical (ball-milling) conditions have been shown to be effective. beilstein-journals.orgnih.gov A typical reaction would involve a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base, commonly an amine like triethylamine (B128534) (TEA). beilstein-journals.orgnih.gov The addition of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be beneficial. beilstein-journals.org
The reaction of 1H-Indazole, 4-bromo-6-methyl-1-phenyl- with an alkene, for example, n-butyl acrylate, would be expected to yield the corresponding 4-vinylindazole derivative. The general conditions derived from studies on analogous 3-bromoindazoles suggest the utility of a Pd(OAc)₂/PPh₃ catalytic system. nih.gov
Table 1: Representative Conditions for Heck Coupling of Bromoindazoles
| Substrate | Olefin | Catalyst System | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-bromo-1-methyl-1H-indazole | n-butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | Ball-milling, 800 rpm, 90 min | Good to Excellent | beilstein-journals.orgnih.gov |
| 3,6-dibromo-1-(THP)-1H-indazole | (E)-N,N-dimethyl-3-(pyridin-2-yl)acrylamide | Pd(OAc)₂ / PPh₃ | TEA | Ball-milling, 700 rpm, 90 min | ~75% (for first coupling) | beilstein-journals.org |
Negishi Coupling
The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organohalide. organic-chemistry.org The C4-bromo position of 1H-Indazole, 4-bromo-6-methyl-1-phenyl- is amenable to this transformation. This reaction is particularly useful for creating C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. nih.govmit.edu
The synthesis of various functionalized indazoles has been achieved through Negishi coupling. chim.it For example, the C3-position of N1-protected indazoles has been functionalized using a sequence of zincation followed by a Negishi coupling. chim.it More directly, aryl bromides are common coupling partners in Negishi reactions. organic-chemistry.orgnih.gov A typical catalytic system for the Negishi coupling of aryl bromides involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized phosphine ligand, such as CPhos or PCyp₃, which are designed to promote the desired reductive elimination and suppress side reactions like β-hydride elimination. organic-chemistry.orgmit.eduorganic-chemistry.org
For 1H-Indazole, 4-bromo-6-methyl-1-phenyl-, a Negishi coupling with an organozinc reagent, such as an alkylzinc or arylzinc halide, would lead to the corresponding 4-alkyl or 4-aryl derivative. The reaction would likely proceed efficiently using a modern catalyst system developed for challenging aryl bromide couplings. nih.govmit.edu
Table 2: Catalyst Systems for Negishi Coupling of Aryl Halides
| Aryl Halide Type | Organozinc Reagent | Catalyst System | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Aryl Bromides & Chlorides | Secondary alkylzinc halides | Pd(OAc)₂ / CPhos | THF / Toluene | Ambient Temperature | organic-chemistry.orgnih.gov |
| Primary Alkyl Halides | Alkyl-, Alkenyl-, Arylzinc halides | Pd₂(dba)₃ / PCyp₃ | THF / NMP | 80 °C | organic-chemistry.org |
Other Metal-Catalyzed Coupling Reactions
Beyond Heck and Negishi couplings, the C4-bromo substituent is a versatile handle for a variety of other metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura coupling , which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions. ias.ac.in There are numerous examples of Suzuki reactions being successfully applied to bromoindazole scaffolds to introduce aryl or heteroaryl groups. ias.ac.innih.govnih.gov For instance, the coupling of 5-bromoindazoles with aryl boronic acids has been used to synthesize 5-arylindazoles, which are of interest in medicinal chemistry. ias.ac.innih.gov Similarly, 7-bromo-4-substituted-1H-indazoles have been effectively coupled with a range of aryl and heteroaryl boronic acids. nih.govrsc.org
The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like aqueous dioxane or DME. nih.govnih.govrsc.org Given these precedents, 1H-Indazole, 4-bromo-6-methyl-1-phenyl- would be an excellent substrate for Suzuki coupling, allowing for the synthesis of 4-aryl- and 4-heteroaryl-6-methyl-1-phenyl-1H-indazoles.
Table 3: Conditions for Suzuki-Miyaura Coupling of Bromoindazoles
| Bromoindazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2 h | High | nih.gov |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 2 h (MW) | Good | nih.gov |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole derivative | Aryl boronic acids | Pd(OAc)₂ | CsF | DMF | 95-100 °C | Up to 92% | ias.ac.in |
Reactions Involving the Methyl Group
The methyl group at the C-6 position is analogous to a benzylic methyl group and can undergo reactions typical for such a functionality, including oxidation and further functionalization.
The methyl group on the indazole ring can be oxidized to various higher oxidation states, such as an aldehyde, a carboxylic acid, or a hydroxymethyl group. The specific product depends on the choice of oxidizing agent and reaction conditions.
While direct examples on the target molecule are scarce, the oxidation of methyl groups on aromatic nuclei is a well-established transformation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can typically oxidize an aromatic methyl group to a carboxylic acid. Milder and more selective methods also exist. For example, aerobic oxidation using molecular oxygen, catalyzed by N-bromosuccinimide (NBS) under photoirradiation, has been shown to convert aromatic methyl groups into carboxylic acids. researchgate.net This method proceeds via a radical mechanism involving hydrogen abstraction by a bromo radical. researchgate.net Such a transformation on 1H-Indazole, 4-bromo-6-methyl-1-phenyl- would yield 4-bromo-1-phenyl-1H-indazole-6-carboxylic acid.
The benzylic protons of the methyl group are susceptible to radical abstraction, enabling functionalization through radical reactions. A common transformation is benzylic bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This would convert the 6-methyl group into a 6-(bromomethyl) group. The resulting 6-(bromomethyl)-1H-indazole derivative is a versatile intermediate, as the bromine can be readily displaced by a variety of nucleophiles (e.g., cyanides, amines, alkoxides) to install a wide range of functional groups.
Another potential route for functionalization involves deprotonation of the methyl group. Although typically challenging on an electron-rich ring, strong base combinations could potentially generate a benzylic anion, which could then react with various electrophiles.
Reactions Involving the Phenyl Substituent
The phenyl group attached to the N-1 position of the indazole ring can undergo electrophilic aromatic substitution. The indazole moiety itself will influence the regioselectivity of this substitution. The pyrazole (B372694) part of the indazole system is generally electron-withdrawing, which would deactivate the N-phenyl ring towards electrophilic attack compared to benzene.
The directing effect of the indazole nucleus on the N-phenyl ring would likely favor substitution at the ortho and para positions of the phenyl ring, with the para position being sterically more accessible. Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) would be expected to introduce a nitro group, likely at the 4-position of the phenyl ring, yielding 1-(4-nitrophenyl)-4-bromo-6-methyl-1H-indazole.
Halogenation: Reactions with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) could introduce a halogen atom onto the phenyl ring, again, likely at the para position.
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid like AlCl₃, could also occur on the N-phenyl ring, though the deactivating effect of the indazole core might necessitate forcing conditions.
The precise outcome and feasibility of these reactions would depend on a careful choice of reagents and conditions to avoid competing reactions on the indazole core itself. chemicalbook.com
Electrophilic Aromatic Substitution on Phenyl Ring
The indazol-1-yl substituent generally exerts an electron-withdrawing effect on the N-phenyl ring. This deactivating nature is attributed to the electronegativity of the nitrogen atoms and the aromaticity of the indazole system. Consequently, the phenyl ring in 1-phenyl-1H-indazole derivatives is less susceptible to electrophilic aromatic substitution compared to benzene.
The directing effect of the indazol-1-yl group is anticipated to be meta-directing for electrophilic aromatic substitution reactions. This is a consequence of the deactivating nature of the substituent, which withdraws electron density from the ortho and para positions to a greater extent than the meta position, making the latter more favorable for electrophilic attack.
While specific experimental data on the electrophilic aromatic substitution of "1H-Indazole, 4-bromo-6-methyl-1-phenyl-" is not extensively reported in the literature, the expected outcomes for common electrophilic aromatic substitution reactions are summarized in the table below based on established principles of organic chemistry.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-bromo-6-methyl-1-(3-nitrophenyl)-1H-indazole |
| Halogenation | Br₂, FeBr₃ | 4-bromo-1-(3-bromophenyl)-6-methyl-1H-indazole |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-acylphenyl)-4-bromo-6-methyl-1H-indazole |
| Sulfonation | SO₃, H₂SO₄ | 3-(4-bromo-6-methyl-1H-indazol-1-yl)benzenesulfonic acid |
It is important to note that the reaction conditions for these transformations would likely require forcing conditions (e.g., higher temperatures, stronger Lewis acids) due to the deactivated nature of the N-phenyl ring.
Cross-Coupling with Phenyl Group
Cross-coupling reactions on the N-phenyl group of "1H-Indazole, 4-bromo-6-methyl-1-phenyl-" are not directly applicable as the phenyl ring itself is unfunctionalized for such transformations. However, the phenyl ring can be first functionalized, typically via electrophilic aromatic halogenation as described in the previous section, to introduce a handle for subsequent cross-coupling reactions.
For instance, a plausible synthetic route to further diversify the N-phenyl group would involve the bromination of the phenyl ring, followed by a Suzuki-Miyaura cross-coupling reaction. This two-step sequence would allow for the introduction of a wide range of aryl or heteroaryl substituents at the meta position of the N-phenyl ring.
A representative reaction scheme is presented below:
Step 1: Bromination of the N-phenyl ring
Substrate: 1H-Indazole, 4-bromo-6-methyl-1-phenyl-
Reagents: Br₂, FeBr₃
Product: 4-bromo-1-(3-bromophenyl)-6-methyl-1H-indazole
Step 2: Suzuki-Miyaura Cross-Coupling
Substrate: 4-bromo-1-(3-bromophenyl)-6-methyl-1H-indazole
Coupling Partner: Arylboronic acid (Ar-B(OH)₂)
Catalyst: Pd(PPh₃)₄ or other suitable palladium catalyst
Base: Na₂CO₃, K₂CO₃, or other suitable base
Product: 1-(3-arylphenyl)-4-bromo-6-methyl-1H-indazole
The following table outlines the expected products from a Suzuki-Miyaura cross-coupling reaction with various arylboronic acids, assuming the prior successful bromination of the N-phenyl ring.
| Arylboronic Acid (Ar-B(OH)₂) | Expected Product |
| Phenylboronic acid | 1-(biphenyl-3-yl)-4-bromo-6-methyl-1H-indazole |
| 4-Methoxyphenylboronic acid | 4-bromo-1-(4'-methoxybiphenyl-3-yl)-6-methyl-1H-indazole |
| 3-Thienylboronic acid | 4-bromo-6-methyl-1-(3-(thiophen-3-yl)phenyl)-1H-indazole |
| 4-Pyridinylboronic acid | 4-bromo-6-methyl-1-(3-(pyridin-4-yl)phenyl)-1H-indazole |
This sequential functionalization strategy provides a versatile platform for the synthesis of a diverse library of 1-phenyl-1H-indazole derivatives with substitution on the N-phenyl ring, which can be valuable for structure-activity relationship (SAR) studies in drug discovery programs.
Potential Applications of Indazole Frameworks in Non Biological Fields
Advanced Materials Science
The versatility of the indazole moiety has led to its exploration in several areas of advanced materials science.
Indazole derivatives, alongside the structurally related imidazole (B134444) compounds, have emerged as promising materials for use in Organic Light-Emitting Diodes (OLEDs). Their utility in this domain stems from their favorable electronic properties, which can be finely tuned through chemical modification. Derivatives of carbazole (B46965) and diphenyl imidazole, for instance, have been synthesized and shown to exhibit narrow blue light-emission bands, a desirable characteristic for deep-blue electroluminescent devices. mdpi.com
In one study, non-doped fluorescent OLEDs were fabricated using carbazole-π-imidazole derivatives as the emissive layer. These devices exhibited deep-blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.157, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov The high triplet energy values and good charge carrier mobility of these materials contribute to their performance. Specifically, hole drift mobility has been observed to exceed 10⁻⁴ cm²/V·s at high electric fields. mdpi.com
The following table summarizes the performance of an OLED device using a carbazole and diphenyl imidazole derivative as the emitter:
| Device Parameter | Value |
| Emitter | Carbazole and Diphenyl Imidazole Derivative |
| Maximum External Quantum Efficiency (EQE) | 1.1% |
| CIE Color Coordinates | (0.16, 0.08) |
| Emission Color | Deep-Blue |
Table based on data for a representative carbazole-diphenyl imidazole derivative. mdpi.com
The indazole structure has been incorporated into various dyes and polymers. For example, basic azo dyes derived from 3-amino-indazole have been synthesized and shown to be effective for dyeing fibers based on acrylonitrile (B1666552) polymers, producing yellow, orange, or scarlet shades with good fastness properties. google.com The synthesis of these dyes typically involves the diazotization of an amino-indazole derivative followed by coupling with another aromatic compound. google.com
The integration of indazole units into polymer backbones can impart desirable thermal and electronic properties. The rigid nature of the indazole ring can enhance the thermal stability of polymers, while its electronic characteristics can be harnessed for applications in conductive polymers or as charge-transporting materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The indazole linkage has been successfully incorporated into COFs through methods such as the Cadogan reaction, which involves the reductive cyclization of imines. escholarship.org This approach allows for the creation of robust, irreversible linkages within the framework.
An indazole-linked COF, termed TPB-indazole-COF, has been synthesized, demonstrating the viability of using indazole units as building blocks for these advanced materials. escholarship.org These frameworks can exhibit high proton conductivity, which is a valuable property for applications in fuel cells and other electrochemical devices. escholarship.org For instance, a related benzimidazolylidene-linked COF exhibited a proton conductivity of 1.4 × 10⁻² S cm⁻¹ at 120 °C with a low activation energy of 0.24 eV, suggesting a Grotthuss-type proton transfer mechanism. escholarship.orgresearchgate.net The properties of such materials are highly dependent on the molecular building blocks used in their synthesis. mdpi.com
Chemical Building Blocks for Complex Molecular Architectures
The indazole nucleus is a valuable scaffold in organic synthesis, serving as a starting point for the construction of more complex molecules. Its functionalization at various positions allows for the introduction of different chemical groups, leading to a diverse range of derivatives with tailored properties. nih.gov For example, 2-alkynylanilines are versatile building blocks that have been used in the synthesis of various nitrogen-containing heterocycles, including indazoles. researchgate.net
The development of synthetic methodologies, such as the visible light-mediated heterodifunctionalization of alkynylazobenzenes, has provided efficient routes to 2H-indazoles. acs.org This particular reaction proceeds without the need for a transition metal or a photocatalyst and demonstrates excellent regioselectivity. acs.org Such synthetic advancements enhance the accessibility of indazole derivatives for their use in creating larger, more intricate molecular structures for a variety of applications.
Photophysical Properties of Organic Materials
Indazole derivatives often exhibit interesting photophysical properties, including fluorescence, which can be modulated by substitution on the indazole ring. researchgate.net The aromatic nature of the indazole system, combined with the presence of heteroatoms, gives rise to electronic transitions that can result in light emission upon excitation. mdpi.com
For example, coordination polymers based on 1H-indazole-6-carboxylic acid and d¹⁰ metals like zinc(II) and cadmium(II) have been shown to be photoluminescent. mdpi.com The emission in these materials is primarily attributed to ligand-centered π-π* electronic transitions. mdpi.com The study of pyrazolylazoindole/indazole-based photoswitches has also revealed that their photophysical properties can be finely controlled, allowing for reversible isomerization upon irradiation with specific wavelengths of light. researchgate.net These characteristics are crucial for the development of molecular switches, sensors, and other photoresponsive materials.
The following table provides an overview of the photophysical properties of a representative indazole-based coordination polymer:
| Compound | Composition | Emission Maximum (λem) | Excitation Maximum (λex) | Origin of Emission |
| 1 | [Zn(L)(H₂O)]n (L = 1H-indazole-6-carboxylate) | ~430 nm | ~350 nm | Ligand-centered π-π* transition |
| 2 | [Cd₂(HL)₄]n (HL = 1H-indazole-6-carboxylate) | ~430 nm | ~350 nm | Ligand-centered π-π* transition |
Table based on data for zinc and cadmium coordination polymers with 1H-indazole-6-carboxylic acid. mdpi.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Pathways
The synthesis of substituted indazoles has traditionally relied on multi-step sequences. However, future research is pivoting towards more efficient and environmentally benign methodologies. The development of novel synthetic pathways for 1h-Indazole, 4-bromo-6-methyl-1-phenyl- and its analogs will likely focus on atom economy, reduced waste, and enhanced safety.
Key emerging trends include:
C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift from traditional pre-functionalized starting materials. Future pathways could involve palladium, rhodium, or ruthenium-catalyzed C-H arylation to install the N1-phenyl group directly onto a 4-bromo-6-methyl-1H-indazole core, bypassing intermediate steps. This approach enhances efficiency by forming C-N bonds from readily available C-H bonds.
Photoredox and Electrocatalysis: Light- and electricity-driven reactions are at the forefront of sustainable chemistry. Future syntheses may employ photoredox catalysis to construct the indazole core or install its substituents under mild, ambient conditions. These methods can offer unique reactivity profiles and reduce the reliance on high-temperature processes.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety for hazardous reactions, and easier scalability. Adapting known batch syntheses of substituted indazoles to flow systems is a significant area for future development, enabling on-demand production.
One-Pot and Domino Reactions: Combining multiple synthetic steps into a single, uninterrupted sequence (one-pot) or a cascade of reactions (domino) significantly improves efficiency. Research will likely target the development of a one-pot synthesis starting from simpler precursors, where the indazole ring formation and subsequent N-phenylation occur sequentially without isolating intermediates.
| Methodology | Key Advantages | Future Research Focus |
|---|---|---|
| Traditional (e.g., Fischer Indazole Synthesis) | Well-established, reliable for specific substrates. | Improving substrate scope, reducing harsh reagents. |
| Palladium-Catalyzed Cross-Coupling | High efficiency, broad functional group tolerance. nih.gov | Developing cheaper, non-precious metal catalysts (e.g., Cu, Fe). |
| C-H Activation | High atom economy, reduces pre-functionalization steps. | Improving regioselectivity and exploring novel catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Integration of in-line purification and multi-step synthesis. |
Advanced Spectroscopic Characterization Techniques
While standard techniques like 1H and 13C NMR, IR, and mass spectrometry are routine for structural confirmation, future research will leverage more advanced spectroscopic methods to gain deeper insights into the structural, electronic, and conformational properties of 1h-Indazole, 4-bromo-6-methyl-1-phenyl- and its derivatives.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) will be crucial for the unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. NOESY, in particular, can provide critical information about the spatial proximity of the N1-phenyl ring to the indazole core, elucidating its preferred conformation.
Solid-State NMR (ssNMR): For indazole-based materials, ssNMR is an indispensable tool for characterizing the structure, packing, and dynamics in the solid state. This is vital for understanding the properties of crystalline materials, polymers, or compounds adsorbed onto surfaces.
Advanced Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming elemental composition. nih.gov Future applications will involve ion mobility-mass spectrometry (IM-MS) to separate isomers and conformers, and tandem MS (MS/MS) to study fragmentation pathways, which can aid in the structural elucidation of metabolites or degradation products.
Chiroptical Spectroscopy: For chiral derivatives of the title compound, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, will be powerful tools for determining absolute configuration without the need for crystal structure analysis.
| Technique | Information Gained | Future Application for Indazole Derivatives |
|---|---|---|
| 2D NMR (NOESY/ROESY) | Through-space proton correlations, conformational analysis. | Determining the 3D structure and orientation of substituents in solution. |
| Solid-State NMR (ssNMR) | Molecular structure and packing in the solid phase. | Characterizing crystalline forms and polymer-based materials. |
| Ion Mobility-MS (IM-MS) | Separation based on size and shape (collisional cross-section). | Distinguishing between constitutional isomers and conformers. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules. | Stereochemical assignment of chiral catalysts or biologically active molecules. |
Integration of Computational Chemistry in Reaction Design
Computational chemistry is transitioning from a validation tool to a predictive powerhouse in synthetic chemistry. For 1h-Indazole, 4-bromo-6-methyl-1-phenyl-, computational methods will be instrumental in designing efficient syntheses and predicting reactivity.
Predicting Regioselectivity: A common challenge in the functionalization of N-heterocycles like indazole is controlling regioselectivity (e.g., reaction at N1 vs. N2). beilstein-journals.org Density Functional Theory (DFT) calculations can model reaction pathways and transition state energies to predict the most likely outcome under various conditions, guiding the choice of reagents, catalysts, and solvents.
Mechanism Elucidation: Computational studies can illuminate complex reaction mechanisms, such as those in transition-metal-catalyzed cross-coupling or C-H activation reactions. Understanding the step-by-step mechanism allows for the rational optimization of catalysts and conditions to improve yield and selectivity.
In Silico Catalyst Design: Instead of screening large libraries of ligands for a catalytic reaction, computational chemistry can be used to design ligands with optimal electronic and steric properties for a specific transformation. This accelerates the discovery of new and more efficient catalysts.
Virtual Screening: In the context of drug discovery, computational docking and virtual screening can predict how derivatives of the title compound might interact with biological targets. longdom.org This allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. nih.gov
Exploration of Undiscovered Reactivity Patterns
The structure of 1h-Indazole, 4-bromo-6-methyl-1-phenyl- offers multiple sites for further chemical transformation, and future research will focus on exploring reactivity beyond the well-established transformations of the bromo-substituent.
Late-Stage C-H Functionalization: While the bromine atom is a prime handle for Suzuki, Buchwald-Hartwig, and Heck cross-coupling reactions, the direct functionalization of other C-H bonds on the indazole or phenyl rings is a major area for exploration. nih.gov Developing methods for selective C-H borylation, trifluoromethylation, or amination would provide rapid access to a diverse library of new analogues.
Photocatalytic Transformations: The use of visible-light photoredox catalysis can unlock novel reactivity patterns. For instance, the bromine atom could participate in atom transfer radical addition (ATRA) reactions, or the indazole ring itself could engage in radical-based C-H functionalization or cycloadditions that are inaccessible under thermal conditions.
Deconstructive Functionalization: Research into ring-opening or ring-rearrangement reactions of the indazole core under specific catalytic conditions could lead to entirely new heterocyclic scaffolds, expanding the chemical space accessible from this starting material.
Metal-Organic Chemistry: Using the indazole nitrogen atoms as coordinating sites for transition metals can lead to the formation of novel organometallic complexes. These complexes could exhibit interesting catalytic properties or serve as precursors for materials science applications.
| Reactive Site | Established Reactions | Future Exploration |
|---|---|---|
| C4-Bromine | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings. | Photocatalytic couplings, radical reactions, metallation. |
| Indazole C-H Bonds (C3, C5, C7) | Limited, often requires directing groups. | Regioselective C-H activation, borylation, fluorination. |
| N1-Phenyl C-H Bonds | Typically unreactive. | Directed ortho-metalation, remote C-H functionalization. |
| Pyrazole (B372694) Ring | Stable aromatic system. | Cycloaddition reactions, ring-opening catalysis. |
Design of Indazole-Based Materials with Tailored Properties
Beyond its role as a synthetic intermediate, the indazole scaffold is a promising component for advanced functional materials. By strategically modifying the 1h-Indazole, 4-bromo-6-methyl-1-phenyl- core, materials with tailored electronic, optical, or self-assembly properties can be designed.
Organic Electronics: The electron-rich nature of the indazole ring makes it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Future work will involve synthesizing conjugated polymers or small molecules where the indazole unit is linked to other aromatic systems (via the bromine position) to tune the HOMO/LUMO energy levels and charge transport properties.
Fluorescent Sensors: By attaching fluorophores or recognition moieties to the indazole core, chemical sensors can be developed. The indazole nitrogens can act as hydrogen bond donors/acceptors or metal coordination sites, leading to changes in fluorescence upon binding to a specific analyte (e.g., ions, pH, biomolecules).
Metal-Organic Frameworks (MOFs): Carboxylate or other linking groups can be installed on the phenyl ring or in place of the bromine atom to create multitopic ligands. These ligands can then be used to construct MOFs with specific pore sizes and chemical environments for applications in gas storage, separation, and catalysis.
Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the indazole scaffold, it may be possible to design novel liquid crystalline materials. The rigid, planar nature of the indazole core is conducive to forming the ordered phases characteristic of liquid crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
